![molecular formula C16H24N2O B11860700 N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine CAS No. 94126-73-5](/img/structure/B11860700.png)
N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine
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Overview
Description
N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine is a compound that features a piperidine ring attached to a chroman structure via an ethylamine linker. Piperidine derivatives are known for their significant role in medicinal chemistry, often serving as key building blocks in drug design . The chroman moiety, on the other hand, is a structural component found in various bioactive compounds, contributing to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine typically involves the reaction of chroman-6-amine with 2-(piperidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine can undergo various chemical reactions, including:
Oxidation: The chroman moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted piperidine and chroman derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to modulate receptor activity or enzyme function . The chroman moiety may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Piperidin-1-yl)ethyl)benzamide: Shares the piperidine and ethylamine linkage but has a benzamide instead of a chroman moiety.
N-(2-(Piperidin-1-yl)ethyl)pyridine: Contains a pyridine ring instead of a chroman structure.
Uniqueness
N-(2-(Piperidin-1-yl)ethyl)chroman-6-amine is unique due to the combination of the piperidine and chroman moieties, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent .
Biological Activity
N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity based on diverse sources.
Chemical Structure and Synthesis
The compound has a complex structure characterized by a benzopyran moiety linked to a piperidine group. The synthesis typically involves multi-step reactions that include the formation of the benzopyran core and subsequent functionalization to introduce the piperidinyl substituent. A recent study outlined a method for synthesizing similar compounds, emphasizing the importance of reaction conditions and intermediates in achieving high yields and purity .
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
-
Anticancer Activity :
- Research indicates that derivatives of benzopyran structures exhibit antiproliferative effects on various cancer cell lines. For instance, compounds with similar structural features showed IC50 values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .
- The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
-
Neuroprotective Effects :
- Some studies have suggested that benzopyran derivatives may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or anti-inflammatory pathways.
- Inhibition of Enzymatic Activity :
Anticancer Activity Case Study
A study investigated the effects of this compound on MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines. The results demonstrated significant growth inhibition compared to control groups:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 25.0 |
OVCAR-3 | 30.5 |
This data suggests that modifications to the benzopyran structure can enhance anticancer activity.
Neuroprotective Activity Study
Another study assessed the neuroprotective effects of similar compounds in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound displayed significant protective effects, reducing cell death by approximately 40% at a concentration of 10 µM.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes, affecting pathways critical for cell proliferation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell survival, contributing to its anticancer effects.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could play a role in their neuroprotective effects.
Properties
CAS No. |
94126-73-5 |
---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C16H24N2O/c1-2-9-18(10-3-1)11-8-17-15-6-7-16-14(13-15)5-4-12-19-16/h6-7,13,17H,1-5,8-12H2 |
InChI Key |
TYFIZLLSZPDVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=CC3=C(C=C2)OCCC3 |
Origin of Product |
United States |
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